molecular formula C11H13FN3O2P B1205415 Fluorobenzotepa CAS No. 726-92-1

Fluorobenzotepa

Cat. No.: B1205415
CAS No.: 726-92-1
M. Wt: 269.21 g/mol
InChI Key: GDNAXBLBWKDNIR-UHFFFAOYSA-N
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Description

Fluorobenzotepa (CAS: 726-92-1) is a nitrogen mustard alkylating agent and a fluorinated derivative of benzotepa. Its chemical name is N-[bis(1-aziridinyl)phosphinyl]-4-fluoro-benzamide, with the molecular formula C₁₁H₁₃FN₃O₂P. Structurally, it features a benzamide backbone substituted with a fluorine atom at the para position and a bis-aziridinyl phosphinyl group, which confers alkylating activity. This compound has been explored for its antitumor properties, particularly in targeting DNA cross-linking to inhibit cancer cell proliferation .

Properties

CAS No.

726-92-1

Molecular Formula

C11H13FN3O2P

Molecular Weight

269.21 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-4-fluorobenzamide

InChI

InChI=1S/C11H13FN3O2P/c12-10-3-1-9(2-4-10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17)

InChI Key

GDNAXBLBWKDNIR-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CC3

Synonyms

fluorobenzotepa
ftorbenzotef

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituted Benzamides

Fluorobenzotepa belongs to the benzamide-derived alkylating agents. Key structural analogues include:

Table 1: Structural and Functional Comparison of this compound and Related Compounds
Compound Name CAS Number Molecular Formula Key Substituents Primary Application
This compound 726-92-1 C₁₁H₁₃FN₃O₂P 4-fluoro, bis-aziridinyl phosphinyl Antitumor alkylating agent
Benzotepa (Non-fluorinated) 3081-30-1 C₁₁H₁₃N₃O₂P Bis-aziridinyl phosphinyl Obsolete chemotherapy agent
2-Aminobenzamide derivatives N/A Varies Amino group at ortho position Glycosylation studies

Key Findings:

  • Aziridinyl Groups : Both this compound and benzotepa utilize bis-aziridinyl phosphinyl moieties for DNA alkylation. However, this compound’s fluorinated structure may improve tumor selectivity due to altered lipophilicity .
  • 2-Aminobenzamides: While structurally distinct (amino substitution at ortho position), 2-aminobenzamides are studied for glycosylation engineering, highlighting the versatility of benzamide scaffolds in diverse applications .

Functional Analogues: Alkylating Agents with Aziridine Moieties

This compound shares functional similarities with other aziridine-containing alkylators, such as Thiotepa and Triethylenemelamine (TEM) .

Table 2: Functional Comparison with Aziridine-Based Alkylators
Compound Name CAS Number Molecular Formula Mechanism of Action Clinical Use
This compound 726-92-1 C₁₁H₁₃FN₃O₂P DNA cross-linking via aziridine rings Experimental oncology
Thiotepa 52-24-4 C₆H₁₂N₃PS Alkylation of DNA/RNA nucleophiles Breast cancer, conditioning
TEM 51-18-3 C₆H₁₂N₆ Cross-links DNA strands Obsolete (high toxicity)

Key Findings:

  • Potency : Thiotepa and TEM exhibit broader reactivity due to unmodified aziridine groups, leading to higher systemic toxicity. This compound’s phosphinyl group may modulate reactivity, improving therapeutic index .
  • Metabolic Stability : this compound’s fluorine atom likely slows oxidative metabolism compared to TEM, extending half-life in vivo .

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